Levlofexidine - 81447-78-1

Levlofexidine

Catalog Number: EVT-380991
CAS Number: 81447-78-1
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levlofexidine is derived from the chemical structure of lofexidine, which itself is recognized for its efficacy in treating opioid withdrawal. The compound is categorized as a small molecule and has been classified under both approved and investigational drug groups. Its chemical formula is C11H12Cl2N2OC_{11}H_{12}Cl_{2}N_{2}O, with a molecular weight averaging approximately 259.132 g/mol .

Synthesis Analysis

The synthesis of levlofexidine involves several key steps that leverage organic chemistry techniques. The compound can be synthesized through the following general method:

  1. Starting Materials: The synthesis begins with 2,6-dichlorophenol and imidazoline derivatives.
  2. Reactions:
    • The reaction typically involves the formation of an ether bond between the dichlorophenol and an ethylamine derivative.
    • Subsequent steps may include cyclization reactions to form the imidazoline ring.
  3. Purification: The product is purified through recrystallization or chromatography to isolate levlofexidine from by-products.

Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are not detailed in the available literature .

Molecular Structure Analysis

Levlofexidine's molecular structure can be depicted as follows:

  • Core Structure: The compound features an imidazoline ring, which is crucial for its biological activity.
  • Functional Groups: It contains two chlorine atoms on the phenyl ring, contributing to its receptor binding properties.

The three-dimensional structure can be visualized using molecular modeling software, revealing the spatial orientation of functional groups that interact with adrenergic receptors .

Structural Data

  • Molecular Weight: 259.132 g/mol
  • Chemical Formula: C11H12Cl2N2OC_{11}H_{12}Cl_{2}N_{2}O
  • Key Features: Imidazoline ring, dichlorophenoxy group.
Chemical Reactions Analysis

Levlofexidine participates in several chemical reactions primarily related to its metabolism and interaction with biological systems:

  1. Metabolism:
    • Levlofexidine undergoes oxidative dealkylation primarily via cytochrome P450 enzymes (CYP2D6).
    • The resulting metabolites include inactive glucuronides and other derivatives that are excreted renally.
  2. Binding Reactions:
    • As an agonist, levlofexidine binds to alpha-2 adrenergic receptors, initiating a cascade that reduces cyclic adenosine monophosphate levels and inhibits norepinephrine release .
Mechanism of Action

Levlofexidine functions primarily as an agonist at the alpha-2A adrenergic receptor subtype. Upon binding:

  1. Receptor Activation: The activation of alpha-2A receptors leads to a decrease in sympathetic outflow by inhibiting adenylyl cyclase activity.
  2. Physiological Effects:
    • Reduced heart rate and blood pressure.
    • Decreased norepinephrine release from sympathetic neurons.

This mechanism makes levlofexidine particularly effective in managing symptoms associated with opioid withdrawal by stabilizing autonomic function during withdrawal periods .

Physical and Chemical Properties Analysis

Levlofexidine exhibits several notable physical and chemical properties:

  • Solubility: It has good solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Oral bioavailability exceeds 72%, indicating effective systemic absorption after administration .

Key Properties

PropertyValue
Molecular Weight259.132 g/mol
Chemical FormulaC11H12Cl2N2OC_{11}H_{12}Cl_{2}N_{2}O
SolubilityModerate in organic solvents
Oral Bioavailability>72%
Half-lifeApproximately 11 hours
Applications

Levlofexidine is primarily used in clinical settings for:

  • Management of Opioid Withdrawal Symptoms: It helps alleviate withdrawal symptoms by reducing autonomic instability.
  • Antihypertensive Agent: Due to its potent action on alpha-2 adrenergic receptors, it can also serve as an antihypertensive medication.

Research continues into expanding its applications, particularly in areas where modulation of sympathetic nervous system activity may be beneficial .

Introduction to H1-Receptor Antagonists

Histaminergic System and Receptor Subtypes

The histaminergic system represents a fundamental neurotransmitter and immunomodulatory network with widespread physiological influence. Histamine receptors belong to the G-protein-coupled receptor (GPCR) superfamily and comprise four principal subtypes (H1, H2, H3, H4) exhibiting distinct tissue distributions and signaling pathways. H1 receptors demonstrate particularly broad expression patterns, located extensively on vascular endothelial cells, neurons, smooth muscle fibers, immune cells (including mast cells, dendritic cells, and lymphocytes), and epithelial tissues. Upon histamine binding, H1 receptors initiate Gq/11-mediated activation of phospholipase C (PLC), triggering the phosphatidylinositol cascade. This signaling pathway elevates intracellular calcium concentrations and activates protein kinase C (PKC), culminating in downstream effects including vasodilation, increased vascular permeability, bronchoconstriction, nociception modulation, cytokine production, and neuromodulation within the central nervous system [1] [8].

Table 1: Histamine Receptor Subtypes and Signaling Pathways

Receptor SubtypePrimary G-Protein CouplingMajor Signal Transduction PathwayKey Physiological Roles
H1Gq/11Phospholipase C (PLC) → IP3/DAG cascade → Calcium mobilizationAllergic responses, smooth muscle contraction, vasodilation, nociception, neurotransmission
H2GsAdenylate cyclase → cAMP elevationGastric acid secretion, cardiac stimulation, immunomodulation
H3Gi/oAdenylate cyclase inhibition → cAMP reductionAutoreceptor function regulating histamine synthesis/release, neurotransmitter release modulation
H4Gi/oAdenylate cyclase inhibition → cAMP reductionChemotaxis of immune cells, mast cell chemotaxis, cytokine production, immunomodulation

Evolution of Antihistamines: First- to Second-Generation Agents

The pharmacological targeting of H1 receptors commenced with the discovery of piperoxan in 1933, leading to the subsequent development and clinical introduction of phenbenzamine (Antergan®) in 1942 – recognized as the first clinically utilized H1 antihistamine. This pioneering compound established the core pharmacophore structure: an ethylamine moiety linked to aromatic groups via nitrogen, carbon, or oxygen atoms, forming the foundation for numerous subsequent derivatives. First-generation H1 antihistamines (e.g., diphenhydramine, chlorpheniramine, promethazine, hydroxyzine, cyproheptadine, triprolidine) emerged rapidly during the 1940s-1960s. Characteristically, these compounds exhibit substantial lipophilicity enabling efficient penetration of the blood-brain barrier (BBB). While effective at antagonizing peripheral H1 receptors, their CNS penetration causes significant inhibition of central H1 receptors, resulting in pronounced sedative and cognitive-impairing effects. Additional anticholinergic, anti-α-adrenergic, and local anesthetic properties further complicated their tolerability profile and contributed to adverse effects such as dry mouth, constipation, urinary retention, and tachycardia [1] [8].

The limitations of first-generation agents drove the development of second-generation H1 antihistamines starting in the 1980s. These molecules (e.g., loratadine, cetirizine, fexofenadine, mizolastine, ebastine, acrivastine, azelastine) were structurally engineered to possess higher molecular weights, increased hydrophilicity, and/or substrate recognition by the P-glycoprotein efflux transporter. These modifications significantly restrict BBB permeation, minimizing sedation while preserving potent peripheral H1 receptor blockade. Furthermore, second-generation agents demonstrate enhanced receptor selectivity, largely devoid of the anticholinergic and anti-adrenergic off-target effects plaguing their predecessors. Consequently, they offer a markedly improved therapeutic index, enabling effective management of allergic rhinoconjunctivitis, chronic urticaria, and other histamine-driven pathologies without sedation-related functional impairment [1] [8].

Pharmacological Significance of H1-Receptor Antagonism

The therapeutic efficacy of H1 antihistamines extends beyond simple competitive antagonism of histamine at the H1 receptor. Modern research reveals complex pharmacodynamics involving inverse agonism. H1 receptors exhibit constitutive activity (spontaneous signaling in the absence of histamine). Both first- and second-generation antihistamines predominantly function as inverse agonists, stabilizing the receptor in its inactive conformation. This action suppresses constitutive signaling and simultaneously prevents histamine-induced activation, providing a more profound suppression of receptor activity than classical neutral antagonism alone. This mechanism underpins their effectiveness in reversing histamine-mediated vasodilation, edema, smooth muscle contraction, pruritus, and sensory nerve activation [1] [8].

The clinical utility of H1 antihistamines is vast and continues to expand:

  • Allergic Disorders: The cornerstone indication remains allergic rhinoconjunctivitis (seasonal and perennial) and chronic spontaneous urticaria, where they alleviate sneezing, rhinorrhea, nasal/ocular pruritus, conjunctival erythema, and wheals.
  • Anaphylaxis Adjunct Therapy: While epinephrine is first-line, H1 antihistamines are crucial adjuncts to manage cutaneous symptoms.
  • Motion Sickness & Vertigo: First-generation agents (e.g., dimenhydrinate, meclizine) exploit their CNS effects to reduce vestibular stimulation and nausea.
  • Insomnia: The sedative properties of first-generation agents (e.g., diphenhydramine, doxylamine) are utilized in over-the-counter sleep aids.
  • Appetite Stimulation: Cyproheptadine's serotonin antagonism and H1 blockade contribute to its use for appetite enhancement.
  • Migraine Prophylaxis: Certain first-generation agents may have a role, potentially linked to H1 and serotonin receptor interactions.
  • Psychiatric Applications: Emerging research explores the immunomodulatory and neuromodulatory roles of H1 receptors in conditions like anxiety and depression, though clinical translation remains investigational.

Table 2: Key Pharmacological Properties of H1 Antihistamine Generations

PropertyFirst-Generation AntihistaminesSecond-Generation Antihistamines
Blood-Brain Barrier PenetrationHigh (Lipophilic)Low (Hydrophilic/P-gp Substrate)
Receptor SelectivityLow (Significant affinity for mAChR, α-AR, 5-HT, etc.)High (Primarily H1)
Primary MechanismInverse AgonismInverse Agonism
Sedative PotentialHigh to Very HighMinimal to Absent
Anticholinergic EffectsModerate to HighNegligible
Major Therapeutic AdvantagesUseful for sedation, motion sickness, nauseaSuperior safety profile, non-sedating, suitable for chronic use, driving, cognitive tasks
Major Therapeutic LimitationsSedation, cognitive/motor impairment, anticholinergic side effects, drug interactionsGenerally minimal; some potential for drug interactions (CYP substrates - e.g., loratadine, desloratadine)

Properties

CAS Number

81447-78-1

Product Name

Levlofexidine

IUPAC Name

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1

InChI Key

KSMAGQUYOIHWFS-SSDOTTSWSA-N

SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl

Synonyms

2-[(1R)-1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole; (-)-Lofexidine; Levlofexidine;

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl

Isomeric SMILES

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.